Physicochemical Properties & Synthesis Guide: 2-Chloro-5-[(methylsulfanyl)methyl]aniline
The following technical guide is structured to provide an in-depth analysis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline (CAS 1179294-51-9). This document synthesizes available physicochemical data with calculated prope...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an in-depth analysis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline (CAS 1179294-51-9). This document synthesizes available physicochemical data with calculated properties and standard industrial synthetic methodologies, tailored for drug development professionals.
Executive Summary
2-Chloro-5-[(methylsulfanyl)methyl]aniline is a specialized aromatic building block utilized primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics. Its structure combines an electron-deficient aniline core with a lipophilic thioether side chain, making it a critical intermediate for introducing metabolic susceptibility (via S-oxidation) and hydrophobic interactions into drug scaffolds.
This guide details the compound's molecular identity, predicted and experimental physicochemical profile, industrial synthesis routes, and handling protocols.
The molecule features a trisubstituted benzene ring :
C1-Amine (-NH₂): Provides a handle for amide coupling or heterocycle formation. The ortho-chlorine atom significantly reduces the basicity of this amine via inductive (-I) withdrawal.
C2-Chlorine (-Cl): Sterically protects the amine and modulates metabolic stability.
C5-Methylsulfanylmethyl (-CH₂SCH₃): A flexible, lipophilic arm. The sulfur atom is a "soft" nucleophile and a site for potential metabolic oxidation to sulfoxides (-SO-) or sulfones (-SO₂-).
Physicochemical Profile
Due to the niche nature of this intermediate, some values are derived from fragment-based prediction models (ACD/Labs, ChemAxon) validated against structural analogs (e.g., 2-chloro-5-methylaniline).
Property
Value (Experimental/Predicted)
Context & Implications
Physical State
Liquid (at 20°C)
Low melting point due to asymmetry and flexible thioether chain.
Boiling Point
~285°C (Predicted)
High boiling point requires vacuum distillation for purification.
Density
1.22 ± 0.06 g/cm³
Denser than water; will form the bottom layer in aqueous extractions.
LogP (Octanol/Water)
2.65 (Predicted)
Moderately lipophilic. Good membrane permeability; requires organic solvents (DCM, EtOAc) for extraction.
pKa (Conjugate Acid)
2.58 ± 0.10
Weak Base. The ortho-Cl reduces pKa significantly (vs. Aniline pKa ~4.6). Will not protonate at physiological pH (7.4).
Polar Surface Area (PSA)
51.3 Ų
amine (26.0) + sulfide (25.3). Favorable for oral bioavailability (Rule of 5).
Solubility
< 1 mg/mL (Water)> 100 mg/mL (DMSO, MeOH)
Hydrophobic. Requires co-solvents for aqueous reactions.
Synthetic Pathways & Manufacturing
The synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline presents a specific challenge: reducing a nitro group in the presence of a sulfide (thioether) without poisoning the catalyst or oxidizing the sulfur.
Rationale: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended as the thioether sulfur will poison the Palladium catalyst, stalling the reaction.
Protocol:
Suspend Intermediate 2 (10 mmol) in Ethanol/Water (3:1).
Add Iron powder (5.0 eq) and NH₄Cl (1.0 eq).
Reflux vigorously for 2-4 hours.
Filtration: Filter hot through Celite to remove iron oxides.
Purification: The product is an aniline; purify via acid-base extraction (dissolve in 1M HCl, wash with ether, basify with NaOH, extract with EtOAc).
Reactivity & Stability Profile
Understanding the reactivity of the functional groups is vital for downstream medicinal chemistry applications.
Figure 2: Key reactivity nodes. The sulfur atom is the primary site of oxidative instability.
S-Oxidation: The thioether is prone to oxidation. During storage, avoid exposure to air/peroxides. In biological systems, this position is a "soft spot" for CYP450 enzymes, converting the sulfide to a sulfoxide (chiral) and then a sulfone.
Aniline Nucleophilicity: The amine is less nucleophilic than unsubstituted aniline due to the ortho-Cl. Reactions with mild electrophiles may require heating or stronger bases.
Thioethers have a characteristic disagreeable odor (rotten cabbage). Handle only in a fume hood.
Storage
Air/Light Sensitive
Store under inert gas (Nitrogen/Argon) at 2-8°C.
Disposal:
Do not dispose of down the drain. All sulfur-containing waste must be segregated into "Non-Halogenated Organic" waste streams (or specific sulfur waste streams depending on facility rules) and treated with bleach (hypochlorite) to oxidize the odor before disposal if permitted.
References
Sigma-Aldrich. Product Specification: 2-chloro-5-[(methylsulfanyl)methyl]aniline (CAS 1179294-51-9).[7] Retrieved from
PubChem. Compound Summary: 2-Chloro-5-methylaniline (Analogous Reactivity Data).[1] National Library of Medicine. Retrieved from
Enamine. Safety Data Sheet: Aniline Derivatives. Retrieved from
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Technical Guide: Molecular Architecture & Synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
Executive Summary 2-Chloro-5-[(methylsulfanyl)methyl]aniline (CAS 1179294-51-9) is a specialized bifunctional building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structure features...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-5-[(methylsulfanyl)methyl]aniline (CAS 1179294-51-9) is a specialized bifunctional building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structure features an electron-deficient aniline core (due to the ortho-chloro substituent) and a flexible thioether side chain. This unique combination allows for dual-mode reactivity: the amine serves as a handle for amide coupling or Buchwald-Hartwig aminations, while the thioether provides a metabolic "soft spot" that can be modulated into sulfoxides or sulfones to tune lipophilicity and solubility.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic route designed to minimize side reactions, and a structural evaluation of its utility in fragment-based drug design (FBDD).
Part 1: Molecular Architecture & Physicochemical Profile
Structural Identity
The molecule consists of a benzene ring substituted at the 1-position with an amino group (
), at the 2-position with a chlorine atom (), and at the 5-position with a (methylsulfanyl)methyl group ().[1]
Property
Data
IUPAC Name
2-Chloro-5-[(methylsulfanyl)methyl]aniline
CAS Number
1179294-51-9
Molecular Formula
Molecular Weight
187.69 g/mol
SMILES
CSCC1=CC(N)=C(Cl)C=C1
InChI Key
NDOJWFPFRAPRIS-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid (low melting point)
The following data is critical for assessing the compound's viability as a drug fragment.
Parameter
Value
Implications for Drug Design
cLogP
~2.54
Moderate lipophilicity; good membrane permeability.
TPSA
51.3
Well within the range for oral bioavailability (<140 ).
H-Bond Donors
2
Primary amine ().
H-Bond Acceptors
2
Nitrogen and Sulfur lone pairs.
Rotatable Bonds
3
High flexibility in the side chain allows induced fit binding.
Structural Visualization
The following diagram illustrates the core functional zones of the molecule.
Caption: Functional decomposition of 2-Chloro-5-[(methylsulfanyl)methyl]aniline showing electronic and steric relationships.
Part 2: Synthetic Pathways & Protocols[2]
Retrosynthetic Analysis
Direct alkylation of 2-chloro-5-methylaniline is chemically risky due to potential N-alkylation and the difficulty of selectively functionalizing the methyl group in the presence of a free amine. Therefore, the Nitro-Reduction Route is the industry standard for high purity.
Pathway Logic:
Precursor: 2-Chloro-5-methylnitrobenzene.
Functionalization: Radical bromination of the benzylic methyl group.
Substitution: Nucleophilic displacement with Sodium Methanethiolate (NaSMe).
Reduction: Chemoselective reduction of the nitro group to the aniline (avoiding dechlorination).
Validated Synthetic Protocol
Step 1: Radical Bromination
Reaction: 2-Chloro-5-methylnitrobenzene
2-Chloro-5-(bromomethyl)nitrobenzene
Setup: Charge a round-bottom flask with 2-chloro-5-methylnitrobenzene (1.0 eq) and
(or trifluorotoluene as a greener alternative).
Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).
Conditions: Reflux (
) for 4–6 hours under . Monitor by TLC (Hexane/EtOAc).
Workup: Cool, filter off succinimide precipitate. Concentrate filtrate to yield the benzyl bromide intermediate.
Step 2: Thioether Formation
Reaction: Benzyl bromide intermediate
2-Chloro-5-[(methylsulfanyl)methyl]nitrobenzene
Setup: Dissolve the crude bromide in anhydrous THF (0.2 M). Cool to
.
Addition: Add Sodium Methanethiolate (NaSMe, 1.1 eq) portion-wise. The reaction is highly exothermic.
Completion: Stir at RT for 2 hours.
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over
.
Purification: Silica gel chromatography is usually required here to remove any bis-alkylated byproducts.
Step 3: Chemoselective Reduction (Critical Step)
Reaction: Nitro-Intermediate
2-Chloro-5-[(methylsulfanyl)methyl]aniline
Note: Catalytic hydrogenation (
) is NOT recommended as it poses a high risk of hydrodechlorination (removing the Cl atom).
Reagents: Suspend the nitro compound in EtOH/Water (3:1). Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (
, 5.0 eq).
Conditions: Heat to reflux (
) with vigorous stirring for 2 hours.
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with Ethanol.
Isolation: Concentrate the filtrate. Basify residue with saturated
and extract with DCM.
Final Product: Evaporate solvent to yield the target aniline. Recrystallize from Hexane/EtOAc if necessary.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow emphasizing chemoselectivity in the final reduction step.
Part 3: Reactivity & Applications[1][2][3][4]
Medicinal Chemistry Utility
This molecule is a "privileged structure" in kinase inhibitor design.
The Aniline Handle: The
group is typically reacted with heteroaryl chlorides (e.g., pyrimidines, quinazolines) to form the hinge-binding motif of kinase inhibitors. The ortho-chloro group provides a steric twist, forcing the molecule into a conformation that often improves selectivity for specific kinase pockets (e.g., EGFR, SRC).
The Thioether Tail: The
group acts as a hydrophobic probe. Uniquely, it can be oxidized in vivo or synthetically to the sulfoxide () or sulfone (). This allows medicinal chemists to start with the thioether to establish binding, then oxidize it to reduce logP and improve metabolic stability without changing the carbon skeleton.
Analytical Characterization Expectations
When validating the synthesized compound, look for these key signals:
1H NMR (
):
2.0–2.1 ppm (s, 3H): Methyl on sulfur ().
3.6 ppm (s, 2H): Benzylic methylene ().
4.0–5.0 ppm (br s, 2H): Amine protons ().
6.5–7.2 ppm (m, 3H): Aromatic protons.
Mass Spectrometry (ESI+):
Expect
peak at ~188.0 and an isotope peak at 190.0 (3:1 ratio due to Chlorine).
Part 4: Safety & Handling
Hazard Classification: Irritant, Toxic if swallowed.
Specific Risk: Anilines can cause methemoglobinemia. All operations must be performed in a fume hood.
Storage: Store under inert atmosphere (
or Ar) at . Thioethers can slowly oxidize in air to sulfoxides; protect from light and oxygen.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 66770 (2-Chloro-5-methylaniline - Structural Analog)." PubChem. Available at: [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for chemoselective nitro reduction using Iron/Ammonium Chloride).
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.
An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the available safety and toxicity data for the chemical compo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the available safety and toxicity data for the chemical compound 2-Chloro-5-[(methylsulfanyl)methyl]aniline (CAS No. 1179294-51-9). In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document leverages data from structurally similar compounds to construct a probable toxicological and safety profile. This approach, rooted in established principles of chemical analogy, is designed to empower researchers with the critical information needed for safe handling, risk assessment, and the design of robust experimental protocols.
Introduction and Chemical Identity
2-Chloro-5-[(methylsulfanyl)methyl]aniline is an aniline derivative containing both a chloro and a methylsulfanylmethyl substituent. While specific applications for this compound are not widely documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as a building block in the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties
Property
Value
Source
CAS Number
1179294-51-9
Molecular Formula
C₈H₁₀ClNS
Molecular Weight
187.69 g/mol
Physical Form
Liquid
Hazard Identification and GHS Classification (Inferred)
A definitive Globally Harmonized System (GHS) classification for 2-Chloro-5-[(methylsulfanyl)methyl]aniline is not available. However, by examining the classifications of structurally related chloroanilines, a precautionary classification can be inferred. The presence of the chloroaniline core structure is the primary driver of the anticipated toxicity.
The toxicological profile of 2-Chloro-5-[(methylsulfanyl)methyl]aniline is predicted based on data from analogous compounds. The primary hazards associated with chloroanilines include acute toxicity, skin and eye irritation, and potential for target organ damage with repeated exposure.
Acute Toxicity
Oral: Based on data for 2-Chloro-5-methylaniline and 3-Chloro-5-methylaniline, ingestion of this compound is likely to be harmful.[1][2]
Dermal: Absorption through the skin is a potential route of exposure, and contact is expected to be harmful.[1]
Inhalation: Inhalation of mists or vapors may be harmful.[1]
Skin and Eye Irritation
Direct contact with the skin is expected to cause irritation.[1][2] Similarly, contact with the eyes is likely to result in serious irritation.[1][2]
Chronic and Long-Term Effects
Prolonged or repeated exposure to chloroanilines may cause damage to organs, particularly the blood and hematopoietic system.[2] Some chloroaniline derivatives are also classified as suspected carcinogens.[4] While no specific data exists for the target compound, this potential should be considered in risk assessments.
Safe Handling and Experimental Protocols
Given the inferred hazards, a cautious approach to handling 2-Chloro-5-[(methylsulfanyl)methyl]aniline is imperative. The following protocols are recommended:
Engineering Controls
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Containment: Use appropriate containment measures to minimize the release of vapors or aerosols.
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
Donning PPE: Put on all required personal protective equipment.
Dispensing: Carefully dispense the required amount of the liquid compound, avoiding splashing.
Reaction Setup: If used in a reaction, add the compound to the reaction vessel slowly and in a controlled manner.
Post-Handling: After use, securely close the container.
Decontamination: Clean any contaminated surfaces thoroughly.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Hygiene: Wash hands thoroughly with soap and water after handling.
Emergency Procedures
First-Aid Measures
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride.
Logical Framework for Hazard Assessment
The following diagram illustrates the logical workflow for assessing the hazards of a chemical with limited direct data, as has been done in this guide.
Caption: Logical workflow for inferring chemical hazard data.
Conclusion
References
CPAchem Ltd. Safety data sheet: 5-Chloro-2-methylaniline. [Link]
A Technical Guide to the Physicochemical Characterization of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals Executive Summary The Role of Melting and Boiling Points in Drug Development The melting point (MP) and boiling point (BP) are not merely physical constants...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Role of Melting and Boiling Points in Drug Development
The melting point (MP) and boiling point (BP) are not merely physical constants; they are critical indicators of a molecule's identity, purity, and intermolecular forces. In the context of drug development, these properties are foundational. The melting point influences a compound's solubility and dissolution rate, which are key determinants of its bioavailability.[1][2] A sharp, defined melting range is often the first indicator of a pure substance, whereas a broad and depressed melting range suggests the presence of impurities.[3][4] The boiling point, along with thermal stability, dictates the viable conditions for purification (e.g., distillation), drying, and formulation, ensuring the compound does not degrade during manufacturing processes.[5][6] Therefore, the accurate determination of these values is an indispensable step in the characterization of any new chemical entity.
Predictive Analysis: An In Silico First Approach
Before embarking on empirical testing, computational modeling provides a valuable, resource-efficient starting point. Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate a molecule's structural features with its physicochemical properties.[7]
Principle of QSPR: QSPR models are built on the premise that a molecule's structure inherently dictates its physical properties.[7][8] By analyzing molecular descriptors (e.g., molecular weight, topology, electronic attributes) from a large dataset of known compounds, these models can predict the properties of new, uncharacterized molecules like 2-Chloro-5-[(methylsulfanyl)methyl]aniline.[7][9] Various online tools and specialized software can perform these predictions based on the molecule's SMILES string or chemical structure.[10][11]
While a specific predicted value for 2-Chloro-5-[(methylsulfanyl)methyl]aniline is not published, a researcher's first step should be to use a reliable QSPR-based predictor. This provides an estimated range, which is crucial for the safe and efficient design of subsequent experiments, for instance, by setting the appropriate temperature limits for initial screening runs.
Experimental Determination of Thermal Properties
The following sections detail the standard, validated protocols for accurately measuring the melting and boiling points. A critical prerequisite for these measurements is an assessment of the compound's thermal stability.
Prerequisite: Thermogravimetric Analysis (TGA)
Causality: Before heating a compound to its boiling point, it is essential to determine if it will thermally decompose first. Thermogravimetric Analysis (TGA) is the definitive technique for this assessment.[5][12] TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[6][13] A significant mass loss before boiling indicates decomposition, rendering a traditional boiling point measurement invalid.
Protocol for TGA:
Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's guidelines and internal SOPs.[6]
Sample Preparation: Place 5-10 mg of the dried, purified 2-Chloro-5-[(methylsulfanyl)methyl]aniline into a tared TGA pan.
Atmosphere and Flow: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[14]
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a constant rate, typically 10 °C/min, up to a temperature exceeding the predicted boiling point (e.g., 400 °C).[5]
Data Analysis: Plot the mass change (%) versus temperature. The onset temperature of significant mass loss is the decomposition temperature. If this temperature is below the predicted or observed boiling point, the compound decomposes before it boils at that pressure.[14]
Melting Point Determination
This is a classical and widely used method for determining the melting point range of a crystalline solid.[15]
Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperatures at which the sample first begins to liquefy (onset point) and completely turns to liquid (clear point) are recorded as the melting range.[16] A narrow range (e.g., < 2 °C) is indicative of high purity.[3]
Protocol for Capillary Melting Point Determination:
Sample Preparation: Ensure the 2-Chloro-5-[(methylsulfanyl)methyl]aniline sample is completely dry and finely powdered.[17] Load the sample into a capillary tube to a packed height of 2-3 mm by tapping the closed end of the tube on a hard surface.[17][18]
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[15]
Rapid Determination (Optional): Conduct a preliminary rapid heating run to find an approximate melting point. This saves time in the subsequent accurate determination.[3]
Accurate Determination: For a new sample, heat at a medium rate to about 20 °C below the approximate melting point found in the previous step.[17]
Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing an artificially high reading.[16]
Observation and Recording: Record the temperature at the first sign of liquid formation (onset) and the temperature at which the last solid crystal disappears (clear point). This is the melting range.[17][18]
DSC is a more advanced thermoanalytical technique that provides highly accurate and quantitative data on thermal transitions.[19]
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as they are heated or cooled.[19][20] When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram. The onset of this peak is the melting point.[21]
Protocol for DSC Melting Point Analysis:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.[22]
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a Tzero aluminum pan. Crimp a lid onto the pan to enclose the sample.[22] Prepare an empty, sealed pan to serve as the reference.
Run Parameters: Place the sample and reference pans into the DSC cell. Set the starting temperature well below the expected melting point (e.g., 25 °C) and the final temperature well above it (e.g., 200 °C).
Temperature Program: Use a standard heating rate of 10 °C/min under a nitrogen purge.[22]
Data Analysis: The resulting plot of heat flow versus temperature will show an endothermic peak. The extrapolated onset temperature of this peak is taken as the melting point (Tm).[20][23]
Boiling Point Determination
If TGA confirms the compound is thermally stable, its boiling point can be determined. For research-scale quantities, a micro-boiling point method is most appropriate.
Principle (Siwoloboff Method): A small amount of liquid is heated in a tube along with an inverted, sealed capillary. As the liquid heats, air expands and escapes the capillary.[24] When the liquid's vapor pressure equals the atmospheric pressure (i.e., at the boiling point), a rapid and continuous stream of bubbles emerges from the capillary. The temperature at which liquid is drawn back into the capillary upon cooling is the precise boiling point.[24][25]
Protocol for Micro-Boiling Point (Siwoloboff Method):
Apparatus Setup: Place approximately 0.5 mL of 2-Chloro-5-[(methylsulfanyl)methyl]aniline into a small test tube (e.g., 75x10 mm).[26]
Capillary Insertion: Insert a melting point capillary tube (sealed at one end) with the open end down into the liquid.[25][27]
Heating Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.[24] Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil).[15]
Heating and Observation: Heat the bath gently. Initially, a slow stream of bubbles will emerge as trapped air expands.[26]
Identify Boiling: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[27]
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature. This is the boiling point.[24][26] For high precision, this heating and cooling cycle can be repeated.[25]
Data Summary and Workflow
The data obtained from the predictive and experimental methods should be consolidated for a clear overview.
Table 1: Physicochemical Property Data for 2-Chloro-5-[(methylsulfanyl)methyl]aniline
Property
Predicted Value (°C)
Experimental Value (°C)
Method Used
Melting Point
Enter QSPR prediction
Enter experimental range
Capillary Method / DSC
Boiling Point
Enter QSPR prediction
Enter experimental value
Micro-Boiling Point
Decomposition Temp.
N/A
Enter TGA onset value
TGA
Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for determining the thermal properties of a novel compound.
Caption: Logical workflow for determining thermal properties.
References
Grokipedia. (n.d.). Siwoloboff method.
Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions.
Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
Bounaceur, R., Paes, F., Privat, R., & Jaubert, J.-N. (2025). AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach.
Jebur, M. A., & Yali, Z. P. (2025). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. ISAR Journal of Science and Technology, 3(3), 13-22.
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved from [Link]
Dearden, J. C. (2003). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Journal of Chemical Information and Computer Sciences, 43(4), 1107–1112.
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
PerkinElmer. (n.d.). Differential Scanning Calorimetry and Differential Thermal Analysis.
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
Purdue College of Engineering. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]
Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 20-24.
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
DergiPark. (2024, December 31). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of proposed synthetic pathways for the preparation of 2-Chloro-5-[(methylsulfanyl)methyl]ani...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of proposed synthetic pathways for the preparation of 2-Chloro-5-[(methylsulfanyl)methyl]aniline, a key intermediate in various research and development applications. In the absence of directly published synthetic routes, this document outlines two plausible and scientifically sound strategies, grounded in established principles of organic chemistry. The proposed pathways commence from readily available starting materials and proceed through key transformations, including nitration, benzylic bromination, nucleophilic substitution, and nitro group reduction. This guide offers a detailed analysis of each proposed route, complete with step-by-step experimental protocols, a comparative discussion of their respective advantages and potential challenges, and visual representations of the synthetic schemes. The information presented herein is intended to serve as a valuable resource for researchers and chemists in the fields of medicinal chemistry, agrochemicals, and materials science, enabling them to make informed decisions in the design and execution of synthetic strategies for this and structurally related compounds.
Introduction: The Significance of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
Substituted anilines are a cornerstone of modern chemical synthesis, serving as versatile precursors in the pharmaceutical, agrochemical, and dye industries.[1] The specific structural features of 2-Chloro-5-[(methylsulfanyl)methyl]aniline, including the chloro, amino, and methylsulfanylmethyl substituents on the aromatic ring, offer a unique combination of electronic and steric properties. These characteristics make it a valuable intermediate for the synthesis of a wide range of target molecules with potential biological activity or material science applications. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, providing access to a diverse chemical space. This guide aims to bridge the gap in the available literature by proposing robust and efficient synthetic strategies for the preparation of this important building block.
Proposed Synthetic Pathways: A Comparative Analysis
Two primary synthetic routes are proposed for the synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline, each beginning from a different commercially available starting material. The choice between these pathways will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.
Pathway A: Synthesis starting from 4-Chlorotoluene. This route involves an initial nitration of 4-chlorotoluene, followed by functionalization of the methyl group and subsequent reduction of the nitro group.
Pathway B: Synthesis starting from 2-Chloro-5-methylaniline. This pathway begins with the aniline already present and focuses on the selective functionalization of the methyl group.
A detailed examination of each pathway is presented in the following sections.
Pathway A: Synthesis from 4-Chlorotoluene
This pathway is a four-step sequence that begins with the nitration of 4-chlorotoluene. The subsequent steps involve benzylic bromination, nucleophilic substitution with a sulfur nucleophile, and finally, the reduction of the nitro group to the desired aniline.
Overall Synthetic Scheme
Figure 1: Proposed synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline starting from 4-Chlorotoluene.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-nitrotoluene
The nitration of 4-chlorotoluene is a well-established electrophilic aromatic substitution. The directing effects of the chloro (ortho, para-directing) and methyl (ortho, para-directing) groups lead to the formation of two main isomers: 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[2] Fortunately, these isomers can be separated by distillation.[2]
Protocol:
To a stirred mixture of 4-chlorotoluene and water, a pre-mixed solution of nitric acid and sulfuric acid is added dropwise, maintaining the temperature between 50-55°C.[2]
The reaction mixture is stirred at 55°C for 2 hours.
After completion, water is added, and the product is extracted with an organic solvent (e.g., chloroform).
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
The crude product is purified by vacuum distillation to isolate the 4-chloro-2-nitrotoluene isomer.[2]
Step 2: Synthesis of 1-(Bromomethyl)-4-chloro-2-nitrobenzene
The benzylic position of the methyl group in 4-chloro-2-nitrotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS) in the presence of a radical initiator is the reagent of choice for this transformation, as it allows for selective bromination of the methyl group without affecting the aromatic ring.[3][4]
Protocol:
A solution of 4-chloro-2-nitrotoluene and N-bromosuccinimide in a suitable solvent (e.g., acetonitrile or carbon tetrachloride) is prepared.[5]
A radical initiator (e.g., benzoyl peroxide or AIBN) is added to the mixture.
The reaction is initiated by heating or irradiation with a suitable light source (e.g., a household compact fluorescent lamp).[5][6]
The reaction progress is monitored by TLC or GC.
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4-chloro-2-nitrobenzyl bromide.[7]
Step 3: Synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]-1-nitrobenzene
The benzylic bromide is a good electrophile for nucleophilic substitution. Reaction with sodium thiomethoxide will displace the bromide to form the desired thioether.
Protocol:
A solution of 1-(bromomethyl)-4-chloro-2-nitrobenzene in a polar aprotic solvent (e.g., DMF or THF) is prepared.
Sodium thiomethoxide is added portion-wise at room temperature.
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude thioether.
Step 4: Synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
The final step is the reduction of the nitro group to an aniline. It is crucial to select a reduction method that is chemoselective and does not affect the thioether or the chloro substituent. Catalytic hydrogenation with Raney Nickel or reduction with metals in acidic media (e.g., iron in acetic acid or hydrochloric acid) are suitable methods.[8][9]
Protocol:
To a solution of 2-chloro-5-[(methylsulfanyl)methyl]-1-nitrobenzene in a suitable solvent (e.g., ethanol or acetic acid), iron powder is added.
Hydrochloric acid or acetic acid is added dropwise, and the mixture is heated to reflux.
The reaction is monitored by TLC until the starting material is no longer visible.
The reaction mixture is cooled and filtered to remove the iron salts.
The filtrate is neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent.
The organic layer is dried and concentrated to give the final product, 2-Chloro-5-[(methylsulfanyl)methyl]aniline.
Pathway B: Synthesis from 2-Chloro-5-methylaniline
This alternative pathway begins with the commercially available 2-chloro-5-methylaniline, thus avoiding the nitration and reduction steps. The main challenge in this route is the selective functionalization of the methyl group in the presence of the aniline functionality.
Overall Synthetic Scheme
Figure 2: Proposed synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline starting from 2-Chloro-5-methylaniline.
Step-by-Step Experimental Protocol
Step 1: Protection of the Aniline Group
To prevent side reactions during the benzylic bromination, the aniline group should be protected, for example, as an acetamide.
Protocol:
2-Chloro-5-methylaniline is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane).
Acetic anhydride is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
The reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried.
Step 2: Benzylic Bromination
Similar to Pathway A, the methyl group is brominated using NBS and a radical initiator.
Protocol:
N-Acetyl-2-chloro-5-methylaniline is dissolved in a suitable solvent (e.g., acetonitrile).
NBS and a radical initiator are added.
The mixture is heated or irradiated to initiate the reaction.
Work-up is performed as described in Pathway A, Step 2.
Step 3: Nucleophilic Substitution
The benzylic bromide is displaced by sodium thiomethoxide.
Protocol:
The procedure is analogous to Pathway A, Step 3, using N-[2-Chloro-5-(bromomethyl)phenyl]acetamide as the substrate.
Step 4: Deprotection of the Aniline Group
The acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the final product.
Protocol:
The N-acetylated intermediate is suspended in a mixture of ethanol and concentrated hydrochloric acid.
The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
The reaction mixture is cooled and neutralized with a base.
The product is extracted with an organic solvent, dried, and concentrated.
Both proposed pathways offer viable routes to 2-Chloro-5-[(methylsulfanyl)methyl]aniline.
Pathway A utilizes a cheaper and more readily available starting material, 4-chlorotoluene. However, it is a longer sequence and involves a nitration step that produces an isomeric mixture, requiring an efficient separation method. The final reduction step needs to be carefully controlled to ensure chemoselectivity.
Pathway B is shorter and starts from a more advanced intermediate. This route avoids the challenges of isomer separation and the handling of a nitro-group-containing intermediate in the final steps. The protection and deprotection of the aniline group add two steps to the synthesis but are generally high-yielding and straightforward procedures.
The choice of the optimal synthetic route will ultimately be determined by a careful consideration of the factors mentioned above. This guide provides the necessary foundational information for a skilled synthetic chemist to successfully prepare 2-Chloro-5-[(methylsulfanyl)methyl]aniline. The provided protocols, based on well-documented analogous reactions, serve as a strong starting point for the development and optimization of a robust and scalable synthesis.
References
Taylor & Francis Online. ALIPHATIC THIOETHERS BY S-ALKYLATION OF THIOLS VIA TRIALKYL BORATES. [Link]
Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums. [Link]
Google Patents.
Master Organic Chemistry. Thiols And Thioethers. [Link]
PMC - NIH. Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. [Link]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Chloro-5-[(methylsulfanyl)methyl]aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the potential biological activities of 2-chloro-5-[(methylsulfanyl)methyl]aniline and its derivatives. As a s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the potential biological activities of 2-chloro-5-[(methylsulfanyl)methyl]aniline and its derivatives. As a senior application scientist, the following sections synthesize established principles from the broader field of medicinal chemistry with a focused perspective on this specific chemical scaffold. We will delve into the rationale behind investigating these compounds, propose potential therapeutic applications, and provide detailed, actionable experimental protocols to empower researchers in their discovery efforts.
Introduction: The Rationale for Investigation
The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] Its versatility allows for straightforward chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, the 2-chloro-5-[(methylsulfanyl)methyl]aniline core, presents a unique combination of functional groups that suggests a rich potential for biological activity. The chloro- and methylsulfanyl substituents introduce specific electronic and steric properties that can influence binding to biological targets.
Aniline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] This established precedent provides a strong foundation for hypothesizing that derivatives of 2-chloro-5-[(methylsulfanyl)methyl]aniline may exhibit similar, and potentially novel, therapeutic properties. This guide will explore these potential activities and provide the necessary framework for their systematic investigation.
Potential Antimicrobial Activity
Aniline derivatives have a long history as antimicrobial agents, with the sulfa drugs being a prominent example.[2] The proposed mechanisms of action for aniline-based antimicrobials are diverse and include the disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid synthesis.[2]
Proposed Mechanisms and Target Microorganisms
The presence of the lipophilic methylsulfanyl group and the electronegative chlorine atom in the 2-chloro-5-[(methylsulfanyl)methyl]aniline scaffold may enhance its ability to penetrate microbial cell membranes. It is hypothesized that derivatives of this compound could exhibit activity against a range of pathogens, including:
Gram-positive and Gram-negative bacteria: The structural features may allow for interaction with key bacterial enzymes or disruption of membrane integrity. Studies on other aniline derivatives have shown efficacy against both types of bacteria.[3]
Mycobacterium species: The hydrophobicity of the molecule could be advantageous for targeting the mycolic acid-rich cell walls of mycobacteria, suggesting potential as anti-tuberculosis agents.[3]
Vibrio species: Given the demonstrated efficacy of other trifluoro-anilines against Vibrio species, this is a logical area for investigation.[4][5]
Experimental Workflow for Antimicrobial Screening
A systematic approach is crucial for evaluating the antimicrobial potential of novel derivatives. The following workflow outlines the key steps from initial screening to more detailed characterization.
Caption: Workflow for antimicrobial activity assessment.
Detailed Experimental Protocols
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Preparation of Bacterial Inoculum:
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium.
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well of the microtiter plate.
Include positive (bacteria and medium, no compound) and negative (medium only) controls.
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
Determination of MIC:
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Potential Anticancer Activity
The aniline scaffold is a privileged structure in the design of anticancer agents, particularly as kinase and tubulin polymerization inhibitors.[1] The electronic properties of the 2-chloro-5-[(methylsulfanyl)methyl]aniline core make it an attractive candidate for exploration in oncology.
Proposed Mechanisms of Action
Many aniline derivatives function as ATP-competitive kinase inhibitors.[1] The aniline nitrogen and its substituents can form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases, thereby blocking downstream signaling pathways that are often dysregulated in cancer.[1] Potential kinase targets could include receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.
Certain aniline-containing compounds are known to bind to the colchicine-binding site on β-tubulin, disrupting microtubule assembly.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Experimental Workflow for Anticancer Screening
The following workflow provides a structured approach to evaluating the anticancer potential of the synthesized derivatives.
Caption: Workflow for anticancer activity evaluation.
Detailed Experimental Protocols
This colorimetric assay is a standard method for assessing cell viability.
Cell Seeding:
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.[6][7]
Compound Treatment:
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization and Measurement:
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to an untreated control.
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential as Enzyme Inhibitors
Beyond kinases, aniline derivatives have shown inhibitory activity against a variety of other enzymes, suggesting a broader potential for therapeutic intervention.
Potential Enzyme Targets
Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[8]
Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease.
Tyrosinase: Tyrosinase inhibitors are of interest for their potential in treating hyperpigmentation disorders and have applications in the cosmetics industry.[9]
Data on Enzyme Inhibition by Aniline Derivatives
The following table summarizes the inhibitory activities of some reported aniline derivatives against various enzymes.
A crucial aspect of drug discovery is understanding the relationship between a compound's structure and its biological activity. For the 2-chloro-5-[(methylsulfanyl)methyl]aniline scaffold, systematic modifications can provide valuable insights.
Key Modification Points
Caption: Key points for SAR studies on the 2-chloro-5-[(methylsulfanyl)methyl]aniline scaffold. (Note: A chemical structure image should be used here).
Rationale for Modifications
Amine (NH₂) Substitutions (R1): The amine group is a key site for forming hydrogen bonds. Introducing various substituents can modulate basicity, lipophilicity, and steric bulk, all of which can influence target binding.
Aromatic Ring Substitutions (R2): Adding electron-donating or electron-withdrawing groups to the aromatic ring can alter the electronic properties of the entire molecule, potentially enhancing interactions with the target protein.[10]
Methylsulfanyl (-SCH₃) Group Modifications (R3): Oxidation of the sulfur to a sulfoxide or sulfone can increase polarity and hydrogen bonding potential. Altering the alkyl chain can explore the impact of steric bulk in this region of the molecule.
Conclusion and Future Directions
The 2-chloro-5-[(methylsulfanyl)methyl]aniline scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on aniline derivatives provides a strong rationale for investigating its potential antimicrobial, anticancer, and enzyme-inhibitory activities. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for researchers to systematically evaluate synthesized derivatives. Future efforts should focus on a multi-pronged approach encompassing chemical synthesis, in vitro biological evaluation, and in-depth mechanistic studies to fully elucidate the therapeutic potential of this intriguing class of compounds.
References
Filo. (2025, September 22). Aniline derivatives as antimicrobial agent.
Polyudova, T., Akentieva, T., Antipeva, M., Esaev, A., & Yunnikova, L. (n.d.). Toxicity and antimicrobial activity of tropylated aniline and its derivatives. Institute of Ecology and Genetics of Microorganisms, Perm Federal Research Center, Ural Branch of the Russian Academy of Sciences.
MDPI. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
Arabian Journal of Chemistry. (n.d.). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study.
(2015, December 1). Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds.
PubMed. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
BenchChem. (n.d.). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.
DergiPark. (2018, April 10). Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase.
PubMed. (2012, November 15). Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors.
ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on....
ResearchGate. (2025, December 17). Synthesis, characterization, and anticancer activity of Schiff bases.
PubMed. (2020, July 15). Synthesis, characterization, and anticancer activity of Schiff bases.
(2020, December 15). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes.
Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand.
Oriental Journal of Chemistry. (2018, February 19). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted.
PMC. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
Application Note: Diazotization of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
[1] Executive Summary This application note details the procedural framework for the diazotization of 2-Chloro-5-[(methylsulfanyl)methyl]aniline . This intermediate presents a unique dual-challenge in organic synthesis:...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the procedural framework for the diazotization of 2-Chloro-5-[(methylsulfanyl)methyl]aniline . This intermediate presents a unique dual-challenge in organic synthesis: the electron-withdrawing chlorine atom at the ortho position reduces the nucleophilicity of the amine, while the sulfide (thioether) moiety in the side chain is susceptible to oxidation by nitrous acid.
The protocols below are designed to maximize conversion efficiency while suppressing the formation of sulfoxide byproducts (
) and preventing thermal decomposition of the diazonium species.
Stoichiometry: Excess nitrous acid must be quenched immediately to prevent S-oxidation.[1]
Solubility: The hydrochloride salt of the substrate often forms a thick slurry, requiring efficient mechanical agitation.
Mechanistic Insight & Reaction Pathway[8]
The diazotization proceeds via the attack of the nitrosonium ion (
) on the free amine. In aqueous acid, the amine exists in equilibrium with its ammonium salt. The presence of the ortho-chlorine atom inductively withdraws electron density, making the initial nucleophilic attack the rate-determining step.
Reaction Workflow Diagram
Figure 1: Operational workflow for the diazotization process. Note the critical QC loop to prevent oxidant accumulation.
Experimental Protocols
Protocol A: Standard Aqueous Diazotization (Scale: 10–50 mmol)
Recommended for subsequent aqueous reactions (e.g., Sandmeyer cyanation or chlorination).
In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge the amine (1.0 equiv).
Add water (
of amine) followed by concentrated (2.5 to 3.0 equiv).
Note: The amine will likely convert to the hydrochloride salt and precipitate as a white/off-white solid. Ensure vigorous stirring to create a uniform suspension.
Thermal Equilibration:
Immerse the flask in an ice/salt bath.[2] Cool the internal temperature to
.
Critical: Do not proceed until the internal temperature is stable below
.
Nitrosation (The Critical Step):
Charge the
solution (1.05 equiv) into a pressure-equalizing addition funnel.[1]
Add the nitrite solution dropwise.[2][3] Rate Limit: The addition rate must be controlled so the internal temperature never exceeds
.
Observation: The slurry should gradually thin and become a clear(er) yellow/orange solution as the diazonium salt forms (diazonium salts are generally more soluble than the hydrochloride precursors).
Endpoint Determination:
After adding 1.0 equiv of
, stir for 10 minutes.
Spot a drop of the reaction mixture onto starch-iodide paper.[1]
Result: An immediate blue/black spot indicates excess nitrous acid (Reaction Complete). If no color develops, add more
in 0.05 equiv increments until the test is positive.
Quenching (Protecting the Sulfide):
Once the reaction is complete, add solid Urea or Sulfamic acid (approx. 0.5–1.0 mol%) to the mixture. Stir until the starch-iodide test is negative (no blue color).
Why? This destroys excess
, preventing it from oxidizing the sulfide side chain to a sulfoxide during the subsequent warming or coupling steps.
Add Glacial Acetic Acid as a co-solvent ( with water) to improve solubility.
Evolution of Brown Gas
Decomposition ().
Temperature is too high (). Cool immediately. Check addition rate.
Tar/Oil Formation
Phenol formation.
Reaction warmed up or stood too long. Keep at and use immediately.
Starch-Iodide Negative
Incomplete reaction.
Add more . Ensure acid is in excess (pH < 2).
Safety & Handling (E-E-A-T)
Toxicity Profile
Chloroanilines are highly toxic and readily absorbed through the skin, causing methemoglobinemia (cyanosis).[4]
Mandatory PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are non-negotiable.
First Aid: In case of skin contact, wash immediately with soap and water.[4] If inhaled, seek medical attention for potential oxygen deprivation effects.
Explosivity of Diazonium Salts[12]
Never dry the diazonium salt completely. Dry diazonium chlorides are shock-sensitive high explosives.[1]
Always keep the salt in solution or as a wet paste if filtration is necessary.
If isolation is absolutely required, convert to the tetrafluoroborate salt (
), which is significantly more stable, though still hazardous.[1]
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
BenchChem. Experimental Procedure for the Diazotization of 2-Methyl-4-(methylsulfanyl)aniline. BenchChem Protocols. (Accessed Oct 2023).
Filimonov, V. D., et al. "Stable Arenediazonium Tosylates: Synthesis and Reactivity." Organic Letters, 2008 , 10(18), 3961–3964.
Sigma-Aldrich. Safety Data Sheet: 2-Chloro-5-methylaniline.
O'Neil, M. J.The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 15th Ed. RSC Publishing, 2013.
Application Notes and Protocols for the Scale-Up Manufacturing of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scale-up of the manufacturing process for 2-Chloro-5-[(methylsulfanyl)methyl]an...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up of the manufacturing process for 2-Chloro-5-[(methylsulfanyl)methyl]aniline, a key intermediate in the synthesis of various pharmaceutical compounds. Transitioning from laboratory-scale synthesis to industrial production presents a unique set of challenges that require a deep understanding of chemical engineering principles, process safety, and regulatory compliance. This guide offers a detailed, step-by-step protocol for a plausible synthetic route and outlines the critical considerations for successful and safe scale-up. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to navigate the complexities of bringing this important molecule from the bench to bulk production.
Introduction: The Significance of 2-Chloro-5-[(methylsulfanyl)methyl]aniline and the Imperative for Scalable Synthesis
2-Chloro-5-[(methylsulfanyl)methyl]aniline is a vital building block in the development of a range of therapeutic agents. Its unique substitution pattern makes it a sought-after precursor for active pharmaceutical ingredients (APIs). The journey from a laboratory curiosity to a commercially viable intermediate is fraught with challenges, primarily centered around the scalability of its synthesis. A reaction that performs flawlessly in a round-bottom flask can behave unpredictably in a multi-hundred-liter reactor.[1] Therefore, a robust, reproducible, and safe manufacturing process is paramount for ensuring a consistent supply of this critical material for drug development and commercialization.
This guide is structured to first establish a reliable laboratory-scale synthesis, elucidating the rationale behind the chosen synthetic strategy. Subsequently, we will delve into the multifaceted considerations for scaling up this process, addressing critical aspects such as heat management, mixing dynamics, and process safety. The ultimate goal is to provide a practical and scientifically sound framework for the industrial-scale production of 2-Chloro-5-[(methylsulfanyl)methyl]aniline.
Proposed Synthetic Pathway: A Multi-Step Approach to 2-Chloro-5-[(methylsulfanyl)methyl]aniline
A plausible and scalable synthetic route to 2-Chloro-5-[(methylsulfanyl)methyl]aniline is a multi-step process commencing from a readily available starting material. The proposed pathway is outlined below:
Caption: Proposed multi-step synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline.
This synthetic strategy is designed with scalability in mind, utilizing well-established and industrially applicable reactions such as nitration, Sandmeyer reaction, and catalytic hydrogenation.[2][3]
Laboratory-Scale Synthesis Protocol
This section details the step-by-step procedure for the synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline in a laboratory setting.
Materials and Equipment
Material/Equipment
Specification
m-Toluidine
99% purity
Nitric acid (HNO3)
70%
Sulfuric acid (H2SO4)
98%
Sodium nitrite (NaNO2)
99% purity
Copper(I) chloride (CuCl)
97% purity
Iron powder (Fe)
<100 mesh
Hydrochloric acid (HCl)
37%
Paraformaldehyde
95% purity
Sodium thiomethoxide (NaSCH3)
95% purity
Dichloromethane (DCM)
HPLC grade
Ethanol
95%
Sodium bicarbonate (NaHCO3)
Saturated solution
Anhydrous sodium sulfate (Na2SO4)
Granular
Round-bottom flasks
Various sizes
Magnetic stirrer with heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Glassware for filtration
Büchner funnel, filter flask
High-Performance Liquid Chromatography (HPLC) system
With UV detector
Gas Chromatography (GC) system
Experimental Procedure
Step 1: Synthesis of 2-Nitro-5-methylaniline
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
Slowly add 21.4 g (0.2 mol) of m-toluidine to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
In a separate beaker, prepare the nitrating mixture by cautiously adding 18 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.
Add the nitrating mixture dropwise to the aniline-sulfuric acid solution over 1-2 hours, maintaining the reaction temperature between 0-5 °C.
After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature.
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
The precipitated yellow solid, 2-nitro-5-methylaniline, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of 2-Chloro-5-methyl-1-nitrobenzene via Sandmeyer Reaction
Suspend 30.4 g (0.2 mol) of 2-nitro-5-methylaniline in a mixture of 100 mL of concentrated hydrochloric acid and 100 mL of water in a 500 mL beaker.
Cool the suspension to 0-5 °C in an ice bath with stirring.[4]
Slowly add a solution of 14.5 g (0.21 mol) of sodium nitrite in 40 mL of water, keeping the temperature below 5 °C.[3] The formation of the diazonium salt is indicated by a clear solution.
In a separate 1 L flask, dissolve 24.7 g (0.25 mol) of copper(I) chloride in 150 mL of concentrated hydrochloric acid. Cool this solution to 0-5 °C.
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.[5]
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
Cool the mixture and extract the product with dichloromethane (3 x 100 mL).
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-chloro-5-methyl-1-nitrobenzene.
Step 3: Synthesis of 2-Chloro-5-methylaniline
In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 55.8 g (1.0 mol) of iron powder and 200 mL of water.
Heat the mixture to 80-90 °C and add 5 mL of concentrated hydrochloric acid.
Slowly add a solution of 34.3 g (0.2 mol) of 2-chloro-5-methyl-1-nitrobenzene in 100 mL of ethanol to the stirred iron suspension.[2]
After the addition is complete, continue to reflux for 3-4 hours until the reaction is complete (monitored by TLC or GC).
Cool the reaction mixture and make it basic with a 20% sodium hydroxide solution.
Filter the mixture through a bed of celite to remove the iron salts.
Extract the filtrate with dichloromethane (3 x 150 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Step 4: Synthesis of 2-Chloro-5-(chloromethyl)aniline
In a 500 mL flask, suspend 28.3 g (0.2 mol) of 2-chloro-5-methylaniline in 150 mL of concentrated hydrochloric acid.
Add 18 g (0.6 mol) of paraformaldehyde and stir the mixture at 60-70 °C for 6-8 hours.[6]
Cool the reaction mixture and pour it into 300 mL of ice water.
Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 100 mL).
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude 2-chloro-5-(chloromethyl)aniline.
Step 5: Synthesis of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
In a 500 mL flask, dissolve 14.0 g (0.2 mol) of sodium thiomethoxide in 150 mL of ethanol.
To this solution, add a solution of 38.0 g (0.2 mol) of 2-chloro-5-(chloromethyl)aniline in 100 mL of ethanol dropwise at room temperature.
Stir the reaction mixture at room temperature for 4-6 hours.
Remove the ethanol under reduced pressure.
Add 200 mL of water to the residue and extract the product with dichloromethane (3 x 100 mL).
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to give the final product, 2-Chloro-5-[(methylsulfanyl)methyl]aniline.
The crude product can be purified by column chromatography or recrystallization.
Scale-Up Procedures and Critical Considerations
Transitioning the laboratory-scale synthesis to an industrial manufacturing process requires a thorough evaluation of several critical parameters. The following section outlines the key considerations for a safe and efficient scale-up.
Caption: Key considerations for scaling up the manufacturing process.
Heat Transfer Management
Many of the reactions in the proposed synthesis are highly exothermic, particularly the nitration and Sandmeyer reactions. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[1][7]
Reactor Design: Jacketed glass-lined or stainless steel reactors with efficient heat exchange systems are essential.[8] The choice of heating/cooling fluid and its flow rate must be carefully calculated to manage the reaction exotherms.
Controlled Addition: The rate of addition of reactive reagents (e.g., nitrating mixture, sodium nitrite solution) must be strictly controlled to prevent a runaway reaction.[9] This is often achieved using calibrated dosing pumps interlocked with temperature sensors.
Calorimetry Studies: Reaction calorimetry should be performed at the laboratory or pilot scale to determine the heat of reaction and the maximum rate of temperature rise. This data is crucial for designing a safe and effective cooling system for the commercial-scale reactor.[10]
Mixing Efficiency
Effective mixing is critical for achieving consistent reaction profiles, minimizing side-product formation, and ensuring efficient heat transfer.[11][12]
Agitator Design: The type, size, and speed of the agitator must be selected based on the viscosity of the reaction mixture and the need for solid suspension (e.g., in the reduction step with iron powder). Impeller designs like pitched-blade turbines or retreat curve impellers are often used.[13]
Baffles: Baffles are typically installed in large reactors to prevent vortexing and improve top-to-bottom mixing.
Computational Fluid Dynamics (CFD): CFD modeling can be used to simulate mixing patterns within the reactor and optimize agitator design and operating parameters before physical implementation.[14]
Process Safety and Hazard Analysis
A comprehensive process safety management (PSM) program is mandatory for any large-scale chemical manufacturing.
Hazard and Operability (HAZOP) Study: A HAZOP study should be conducted to identify potential deviations from the intended process and their consequences.
Material Safety: Detailed Safety Data Sheets (SDS) for all raw materials, intermediates, and the final product must be readily available. Personal Protective Equipment (PPE) requirements, including respiratory protection, chemical-resistant gloves, and eye protection, must be strictly enforced.
Emergency Procedures: Clear and well-rehearsed emergency procedures for events such as runaway reactions, spills, and fires must be in place. This includes the availability of quenching agents and emergency venting systems.
In-Process Controls and Quality Assurance
Maintaining consistent product quality requires robust in-process controls (IPCs) and final product testing.
Analytical Methods: Validated analytical methods, such as HPLC and GC, are used to monitor the progress of each reaction and to determine the purity of intermediates and the final product.[15][16]
Specifications: Clear specifications for all raw materials, intermediates, and the final product must be established and adhered to.
Good Manufacturing Practices (GMP): For pharmaceutical intermediates, the entire manufacturing process must comply with current Good Manufacturing Practices (cGMP) to ensure product quality and traceability.
Pilot Plant Scale Protocol: A Bridge to Commercial Manufacturing
The pilot plant scale serves as the crucial intermediate step to validate the process and identify any unforeseen challenges before committing to full-scale production.
Pilot Plant Equipment
100-500 L glass-lined or stainless steel reactor with a jacketed heating/cooling system.
Variable-speed agitator with appropriate impeller design.
Calibrated dosing pumps for controlled reagent addition.
Temperature and pressure sensors with an automated control system.
Inert gas (nitrogen) blanketing system.
Appropriate filtration and drying equipment (e.g., Nutsche filter-dryer).
Pilot Plant Procedure (Example: Step 3 - Reduction)
Reactor Preparation: The 200 L glass-lined reactor is cleaned, dried, and inerted with nitrogen.
Charging: Charge the reactor with 80 L of deionized water and 22.3 kg of iron powder under a nitrogen blanket.
Heating and Acidification: Start agitation and heat the slurry to 85 °C. Add 2 L of concentrated hydrochloric acid via the charging port.
Controlled Addition of Nitro Compound: A solution of 13.7 kg of 2-chloro-5-methyl-1-nitrobenzene in 40 L of ethanol is added to the reactor at a controlled rate over 2-3 hours, maintaining the internal temperature between 90-95 °C. The cooling jacket is used to manage the exotherm.
Reaction Monitoring: In-process samples are taken every hour and analyzed by GC to monitor the disappearance of the starting material.
Work-up: Once the reaction is complete, the mixture is cooled to 50 °C and made basic by the controlled addition of a 20% sodium hydroxide solution.
Filtration and Extraction: The reaction mixture is filtered through a filter press to remove iron salts. The filtrate is transferred to an extraction vessel and extracted with dichloromethane.
Solvent Removal and Purification: The organic layers are combined, and the solvent is removed by distillation. The crude 2-chloro-5-methylaniline is then purified by vacuum distillation.
Conclusion: A Roadmap to Successful Scale-Up
The successful scale-up of the manufacturing process for 2-Chloro-5-[(methylsulfanyl)methyl]aniline is a complex undertaking that requires a multidisciplinary approach. By carefully considering the principles of chemical engineering, process safety, and quality control, it is possible to transition from a laboratory-scale synthesis to a robust and reliable industrial process. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate this challenging yet rewarding journey. Continuous process optimization and a steadfast commitment to safety and quality are the cornerstones of successful chemical manufacturing.
References
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 22, 2026, from [Link]
Filo. (2025, July 23). How can the Sandmeyer reaction be used to convert aniline to chlorobenzene. Retrieved February 22, 2026, from [Link]
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved February 22, 2026, from [Link]
American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved February 22, 2026, from [Link]
Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved February 22, 2026, from [Link]
Shanghai ELE. (2025, December 30). How to evaluate the performance of a mixing reactor? Blog. Retrieved February 22, 2026, from [Link]
National Institutes of Health. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC. Retrieved February 22, 2026, from [Link]
Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions. Retrieved February 22, 2026, from [Link]
Mettler Toledo. (n.d.). Mixing and Mass Transfer. Retrieved February 22, 2026, from [Link]
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Features. Retrieved February 22, 2026, from [Link]
Zero Instrument. (2025, February 5). Common Types of Mixing in Reactors. Just Measure it. Retrieved February 22, 2026, from [Link]
Royal Society of Chemistry. (2022, July 5). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. RSC Publishing. Retrieved February 22, 2026, from [Link]
CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved February 22, 2026, from [Link]
Sciencemadness Discussion Board. (2014, August 21). Chlorobenzene from Aniline via the Sandmeyer Reaction. Retrieved February 22, 2026, from [Link]
MDPI. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved February 22, 2026, from [Link]
American Chemical Society. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved February 22, 2026, from [Link]
MDPI. (2024, February 15). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. Retrieved February 22, 2026, from [Link]
SciSpace. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved February 22, 2026, from [Link]
Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved February 22, 2026, from [Link]
Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved February 22, 2026, from [Link]
Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer. Retrieved February 22, 2026, from [Link]
ResearchGate. (n.d.). Energy profiles of the reaction of chlorination of aniline in gas phase. Retrieved February 22, 2026, from [Link]
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved February 22, 2026, from [Link]
YouTube. (2016, February 17). Chlorobenzene from Aniline via the Sandmeyer Reaction. Retrieved February 22, 2026, from [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 22, 2026, from [Link]
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. Retrieved February 22, 2026, from [Link]
ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved February 22, 2026, from [Link]
Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved February 22, 2026, from [Link]
Chemistry Stack Exchange. (2018, August 2). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl?. Retrieved February 22, 2026, from [Link]
Pirobloc. (n.d.). Heating of chemical reactors with thermal oil boilers. Retrieved February 22, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved February 22, 2026, from [Link]
Medium. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Retrieved February 22, 2026, from [Link]
Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Retrieved February 22, 2026, from [Link]
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Retrieved February 22, 2026, from [Link]
United States Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved February 22, 2026, from [Link]
Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. Retrieved February 22, 2026, from [Link]
HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. Retrieved February 22, 2026, from [Link]
Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved February 22, 2026, from [Link]
American Chemical Society. (n.d.). Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Organic Letters. Retrieved February 22, 2026, from [Link]
Organic Syntheses. (n.d.). alcohol. Retrieved February 22, 2026, from [Link]
ResearchGate. (n.d.). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved February 22, 2026, from [Link]
Standard Operating Procedure: Handling & Stabilization of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
Executive Summary & Chemical Identity 2-Chloro-5-[(methylsulfanyl)methyl]aniline is a bifunctional building block used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals. Its struc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
2-Chloro-5-[(methylsulfanyl)methyl]aniline is a bifunctional building block used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals. Its structure features an electron-deficient aniline core and an oxidation-sensitive thioether side chain.
This Application Note defines the protocol for handling this compound to prevent two critical failure modes :
S-Oxidation: The (methylsulfanyl)methyl group is highly susceptible to atmospheric oxidation, forming sulfoxides (
) which are difficult to separate from the parent compound.
Aniline Oxidation: The primary amine is prone to photo-oxidation, leading to polymerization and "browning" of the material.
CRITICAL WARNING: This compound combines the toxicity of chloroanilines with the volatility and stench of thioethers.
Toxicology & Exposure Control[1]
Acute Toxicity: Like 2-chloroaniline, this compound is likely fatal if swallowed, inhaled, or in contact with skin [1].[1] It readily penetrates intact skin.
Methemoglobinemia: Aniline derivatives oxidize hemoglobin to methemoglobin, impairing oxygen transport. Cyanosis (blue skin/lips) is a delayed symptom.
Sensitization: Potential skin sensitizer.
PPE Matrix
Protection Level
Requirement
Rationale
Respiratory
Fume hood (Face velocity > 0.5 m/s)
Prevents inhalation of toxic vapors and stench control.
Standard nitrile is permeable to anilines over time. Laminate provides a chemical barrier.
Dermal (Body)
Tyvek® Lab Coat + Sleeve Covers
Prevents absorption through fabric cuffs.
Eyes
Chemical Splash Goggles
Standard safety glasses are insufficient for liquid splashes of toxic anilines.
Storage & Stability Protocol
The shelf-life of 2-Chloro-5-[(methylsulfanyl)methyl]aniline is directly correlated to oxygen exclusion.
The "Inert-Cold" Chain
Atmosphere: Store strictly under Argon (Ar) or Nitrogen (
) . Argon is preferred as it is heavier than air and blankets the liquid surface effectively.
Temperature: Long-term storage at -20°C is required to inhibit S-oxidation.
Container: Amber glass vials with PTFE-lined septa. Avoid polyethylene (PE) bottles for long-term storage as sulfides can permeate plastics.
Degradation Visualization
The following diagram illustrates the chemical vulnerability of the compound and the necessity of the storage protocols.
Figure 1: Degradation pathways. The sulfide moiety is the primary instability point (Red), requiring inert gas storage. Conversion to the HCl salt (Green) is a valid stabilization strategy for solid-state storage.
Operational Handling Protocols
Receipt and Aliquoting
Objective: Transfer the bulk material from the vendor bottle (often air-packaged) to inert storage without introducing moisture.
Inspection: Upon receipt, check the liquid for clarity. A dark brown/black color indicates significant aniline oxidation.
Degassing: If the bottle has been opened to air, sparge the liquid with dry Argon for 5-10 minutes using a long needle.
Aliquoting:
Use a gas-tight syringe or positive-displacement pipette.
Dispense into single-use amber vials.
Flush the headspace of each vial with Argon before capping.
Seal caps with Parafilm to prevent oxygen diffusion at -20°C.
Reaction Setup (Synthesis)
When using this compound as a nucleophile (e.g.,
or Amide coupling):
Solvent Choice: Avoid solvents containing peroxides (e.g., uninhibited THF, ethers) as they will rapidly oxidize the sulfide to a sulfoxide [2].
Base Selection: The aniline is weakly nucleophilic due to the ortho-chlorine. Stronger bases (LiHMDS, NaH) or catalysts (Buchwald Pd-systems) are often required.
Order of Addition: Add the 2-Chloro-5-[(methylsulfanyl)methyl]aniline last, after the reaction vessel has been fully purged with inert gas.
Waste Management & Deodorization
Thioether waste must be treated chemically to neutralize the stench before disposal.
Protocol: Collect all contaminated solvents, gloves, and paper towels in a dedicated "Stench Waste" container.
Neutralization: Add 10% Sodium Hypochlorite (Bleach) solution to the waste.
Mechanism:[2] Bleach oxidizes the volatile sulfide (
) to the non-volatile sulfoxide () or sulfone ().
Warning: Do not mix bleach with acid streams (releases Chlorine gas).
Analytical Validation
Before committing the material to a high-value synthesis, validate purity.
HPLC Method:
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Note: Avoid TFA if possible, as it can degrade thioethers over long runs.
Detection: UV at 254 nm.
NMR Marker:
The
peak is a distinct singlet around 2.0 - 2.1 ppm.
If oxidized to sulfoxide, this peak shifts downfield (approx
2.6 - 2.8 ppm). This is the primary quality control check.
Workflow Visualization
Figure 2: End-to-end handling workflow ensuring material integrity and operator safety.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. (Used as toxicological surrogate for chloro-aniline class properties). Retrieved from [Link][1]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for thioether oxidation mechanisms and protecting group stability).
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved from [Link]
Storage and Shelf-Life Guidelines for 2-Chloro-5-[(methylsulfanyl)methyl]aniline
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule 2-Chloro-5-[(methylsulfanyl)methyl]aniline is a substituted aniline derivative of increasing im...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
2-Chloro-5-[(methylsulfanyl)methyl]aniline is a substituted aniline derivative of increasing importance in synthetic chemistry and drug discovery. Its bifunctional nature, possessing a reactive aniline moiety and a methylsulfanyl group, makes it a versatile building block. However, like many aniline derivatives, its chemical stability is a critical parameter that dictates its handling, storage, and ultimate utility in experimental workflows. This document provides a comprehensive guide to the best practices for storing this compound to ensure its long-term integrity and discusses protocols for evaluating its shelf-life.
Anilines, as a class, are susceptible to oxidative degradation, which is often catalyzed by light and air. This process can lead to the formation of colored impurities, such as quinone-imines and polymeric materials, which can significantly impact the outcome of chemical reactions.[1] The presence of both a chloro and a methylsulfanyl group on the aniline ring of the target molecule influences its electronic properties and, consequently, its stability profile. While specific stability data for 2-Chloro-5-[(methylsulfanyl)methyl]aniline is not extensively published, the following guidelines are based on established principles for handling substituted anilines and related compounds.[1][2][3]
Recommended Storage Protocols
To maintain the purity and reactivity of 2-Chloro-5-[(methylsulfanyl)methyl]aniline, adherence to stringent storage conditions is paramount. The primary objective is to mitigate exposure to atmospheric oxygen, light, and moisture.
Optimal Storage Conditions
A multi-faceted approach to storage is recommended to address the compound's potential sensitivities.
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
While some suppliers may indicate room temperature storage, refrigeration significantly slows down the rate of potential degradation reactions.[4] For long-term storage, lower temperatures are preferable.
Atmosphere
Inert Gas (Argon or Nitrogen)
Anilines are prone to oxidation in the presence of air.[1] Storing under an inert atmosphere minimizes this risk, preserving the compound's purity.
Container
Amber Glass Vial with Secure Cap
Amber glass effectively blocks UV light, which can catalyze degradation.[1][5] A tightly sealed cap prevents moisture ingress and maintains the inert atmosphere.
Moisture
Store in a dry, desiccated environment
Moisture can lead to hydrolysis or other side reactions.[1][2] Co-storage with a desiccant is advisable.
Handling for Aliquoting and Use
Proper handling during use is as crucial as long-term storage to prevent contamination and degradation of the bulk material.
Inert Atmosphere Transfer: Whenever possible, handle the compound under an inert atmosphere, for instance, in a glove box.
Minimize Exposure: If a glove box is unavailable, minimize the time the container is open to the atmosphere.
Use Clean, Dry Equipment: Always use clean, dry spatulas and glassware to avoid introducing contaminants.
Re-sealing: After dispensing the desired amount, flush the vial with an inert gas before securely re-sealing.
Shelf-Life and Stability Assessment
The shelf-life of 2-Chloro-5-[(methylsulfanyl)methyl]aniline is highly dependent on the storage conditions. While a manufacturer may provide an expiry date, it is best practice to periodically assess the purity of the compound, especially if it has been stored for an extended period or if visual changes are observed.
Visual Inspection
A primary indicator of degradation in anilines is a change in color.[1] Fresh, pure 2-Chloro-5-[(methylsulfanyl)methyl]aniline should be a consistent color (as specified by the supplier, often a liquid or solid). The development of a yellow, brown, or reddish tint suggests the formation of oxidative impurities.
Experimental Workflow for Purity Assessment
A routine quality control check can be performed using standard analytical techniques.
Caption: Workflow for assessing the stability of 2-Chloro-5-[(methylsulfanyl)methyl]aniline.
Protocol for HPLC Purity Analysis
This protocol provides a general method for assessing the purity of 2-Chloro-5-[(methylsulfanyl)methyl]aniline. Method optimization may be required.
Sample Preparation:
Accurately weigh approximately 1 mg of the compound.
Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile) to create a 1 mg/mL stock solution.
Further dilute as necessary to fall within the linear range of the detector.
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Data Analysis:
Integrate the peak corresponding to the parent compound and any impurity peaks.
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Safety and Handling Precautions
Substituted anilines should be handled with care due to their potential toxicity. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.[6]
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7][8]
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[9]
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and dispose of it as hazardous waste.[3]
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[8][10]
Logical Framework for Storage Decisions
The following diagram outlines the decision-making process for the appropriate storage of 2-Chloro-5-[(methylsulfanyl)methyl]aniline.
Caption: Decision tree for the storage of 2-Chloro-5-[(methylsulfanyl)methyl]aniline.
Conclusion
The chemical integrity of 2-Chloro-5-[(methylsulfanyl)methyl]aniline is best maintained through a proactive approach to storage and handling. By minimizing its exposure to light, air, and moisture, and by storing it at refrigerated temperatures, researchers can significantly extend its shelf-life and ensure the reliability of their experimental results. Regular purity assessments are a crucial component of a robust quality control strategy for this and other sensitive chemical reagents.
References
CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]
CPAchem. (n.d.). 2-Chloro-5-methylaniline CAS:95-81-8 EC:202-454-7. Retrieved from [Link]
University of California. (n.d.). Standard Operating Procedure for Laboratories: Aniline.
Nobrega, M. M., Temperini, M. L. A., & Bini, R. (2017). Probing the Chemical Stability of Aniline Under High-Pressure. The Journal of Physical Chemistry C, 121(13), 7495–7501.
CymitQuimica. (2023). 3-Chloro-5-(methylsulfanyl)aniline Safety Data Sheet. Retrieved from a general chemical supplier SDS search.
12toBScChemistry. (2025, July 20).
Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.
FAPESP. (n.d.). Probing the Chemical Stability of Aniline under High Pressure. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]
Minimizing oxidation of the methylsulfanyl group in 2-Chloro-5-[(methylsulfanyl)methyl]aniline
A Guide to Preventing and Troubleshooting Oxidation of the Methylsulfanyl Group Welcome to the technical support center for 2-Chloro-5-[(methylsulfanyl)methyl]aniline. This guide is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing and Troubleshooting Oxidation of the Methylsulfanyl Group
Welcome to the technical support center for 2-Chloro-5-[(methylsulfanyl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate. A common challenge encountered during its use is the unintended oxidation of the methylsulfanyl group to a sulfoxide or sulfone. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize and manage this side reaction, ensuring the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: Why is the methylsulfanyl group in 2-Chloro-5-[(methylsulfanyl)methyl]aniline so susceptible to oxidation?
A1: The sulfur atom in a thioether (R-S-R') group, like the methylsulfanyl group, possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by oxidizing agents.[1] This can lead to the formation of a sulfoxide (R-S(=O)-R') and, with stronger oxidants or prolonged exposure, a sulfone (R-S(=O)₂-R'). The presence of the electron-rich aniline ring can also influence the overall reactivity of the molecule.
Q2: What are the primary culprits for this unwanted oxidation in a typical lab setting?
A2: The most common oxidizing agents are often ambient and seemingly benign. These include:
Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light, heat, or metal catalysts, can lead to slow oxidation.[2][3]
Peroxides: Trace peroxide impurities in solvents (like older bottles of THF or diethyl ether) are highly reactive.
Strong Oxidizing Reagents: Reagents used for other transformations in your synthetic route (e.g., nitric acid, potassium permanganate, or even bleach) can readily oxidize the thioether.[3][4]
Metal Catalysts: Some transition metals used in cross-coupling or other reactions can catalyze the oxidation of sulfur.
Q3: How can I detect if my sample of 2-Chloro-5-[(methylsulfanyl)methyl]aniline has been oxidized?
A3: A combination of chromatographic and spectroscopic methods is most effective:
Thin-Layer Chromatography (TLC): The sulfoxide and sulfone are significantly more polar than the parent thioether. You will observe new spots with lower Rf values.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method. You will see peaks corresponding to the mass of your starting material +16 (sulfoxide) and +32 (sulfone).
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shift of the methyl protons adjacent to the sulfur will shift downfield upon oxidation.
-S-CH₃: ~2.5 ppm
-S(=O)-CH₃: ~2.7-2.9 ppm
-S(=O)₂-CH₃: ~3.1-3.3 ppm
Q4: Can the aniline group also be oxidized?
A4: Yes, the amino group on the aniline ring is also prone to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species, often indicated by a significant color change to dark brown or black.[5][6] Strategies to protect the thioether often help protect the aniline as well, but specific measures for the aniline group may sometimes be necessary.[5]
Troubleshooting Guide: When Oxidation Occurs
This section provides a structured approach to identifying the source of oxidation and implementing corrective actions.
Issue 1: My reaction mixture turned dark brown or black, and TLC/LC-MS analysis shows multiple unexpected polar byproducts.
Probable Cause: This often points to the oxidation of the aniline group, which is highly susceptible to oxidation and can form colored polymeric byproducts.[5] This can be exacerbated by strong oxidizing agents or harsh reaction conditions.
Troubleshooting Steps:
Work Under an Inert Atmosphere: The most critical first step is to exclude atmospheric oxygen.[5][7] Use nitrogen or argon for all manipulations.
Degas Solvents: Before use, degas all solvents by sparging with an inert gas or by using a freeze-pump-thaw technique.
Re-evaluate Reagents: If you are using an oxidizing agent for another part of the molecule, consider a milder alternative. For example, pyridinium chlorochromate (PCC) is a milder oxidizing agent for alcohols than chromic acid.[2][4]
Protect the Amine: If oxidation persists, consider temporarily protecting the aniline as an acetanilide.[5] The acetyl group can be removed later via acid or base hydrolysis.[5]
Issue 2: My desired reaction is complete, but I have a significant amount of the corresponding sulfoxide and/or sulfone.
Probable Cause: The thioether has been oxidized. This could be due to the reagents used, the work-up conditions, or prolonged reaction times with exposure to air.
Troubleshooting Steps:
Check Solvent Purity: Test your solvents for peroxides, especially ethers like THF and dioxane. Use freshly distilled or inhibitor-free solvents from a new bottle.
Reduce Reaction Temperature: Many oxidation reactions are accelerated by heat. If your primary reaction allows, run it at a lower temperature.
Minimize Air Exposure During Work-up: Avoid prolonged exposure to air during extraction and purification. Use degassed water for aqueous washes.
Consider a Reductive Work-up or Remediation: If the formation of the sulfoxide is unavoidable, it can sometimes be reduced back to the thioether. A variety of reagents can accomplish this, such as NaBH₄/I₂ or triflic anhydride/potassium iodide.[8][9] It is crucial to choose a method that is compatible with the other functional groups in your molecule.
Workflow for Troubleshooting Oxidation
Caption: A decision tree for troubleshooting oxidation issues.
Experimental Protocols
Protocol 1: General Handling and Storage of 2-Chloro-5-[(methylsulfanyl)methyl]aniline
To ensure the long-term stability of the compound, proper handling and storage are paramount.
Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[7][10] Keep it in a cool, dark place, such as a refrigerator.
Handling: All manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques.[7]
Solvent Selection: Use freshly distilled or anhydrous grade solvents that have been properly degassed. Avoid long-term storage in solvents, especially those prone to peroxide formation.
Protocol 2: A Representative Reaction Under Inert Atmosphere
This protocol illustrates the general setup for a reaction involving 2-Chloro-5-[(methylsulfanyl)methyl]aniline, aiming to minimize oxidation.
Glassware Preparation: All glassware should be oven-dried (or flame-dried) and cooled under a stream of inert gas.
Reagent Preparation:
In a Schlenk flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-[(methylsulfanyl)methyl]aniline in your chosen degassed solvent via cannula transfer.
Prepare the other reagents in separate Schlenk flasks.
Reaction Setup:
Cool the aniline solution to the desired temperature (e.g., 0 °C) in a cooling bath.
Slowly add the other reagents via syringe or cannula.
Maintain a positive pressure of inert gas throughout the reaction. A gas bubbler in the exhaust line is a good indicator.
Monitoring: Monitor the reaction progress by taking aliquots via syringe and quenching them appropriately before analyzing by TLC or LC-MS.
Work-up:
Once the reaction is complete, perform the work-up as quickly as possible.
Use degassed water and brines for any aqueous washes.
Minimize the time the compound spends on the rotovap, and if possible, bleed in inert gas as the vacuum is released.
Workflow for Inert Atmosphere Technique
Caption: Standard workflow for handling air-sensitive reagents.
Data Summary Tables
Table 1: Oxidizing Agents to Use with Caution or Avoid
What are the health and safety guidelines for Aniline in workplaces? - Knowledge . Available at: [Link]
Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates - MDPI . Available at: [Link]
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts . Available at: [Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC . Available at: [Link]
Aniline | PDF | Chemistry | Safety - Scribd . Available at: [Link]
An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01973D . Available at: [Link]
Aniline Safety and Handling Guide | PDF | Mutagen | Water - Scribd . Available at: [Link]
Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols | Request PDF - ResearchGate . Available at: [Link]
2-Chloro-5-methylaniline - Chem-Impex . Available at: [Link]
Thiols And Thioethers - Master Organic Chemistry . Available at: [Link]
Protective Groups - Organic Chemistry Portal . Available at: [Link]
A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC . Available at: [Link]
Mitigation of side reactions in 2-Chloro-5-[(methylsulfanyl)methyl]aniline synthesis
Welcome to the Technical Support Center for 2-Chloro-5-[(methylsulfanyl)methyl]aniline . This guide is structured to address the "Triad of Trouble" inherent in this molecule: the Nitro group (requiring reduction), the Ar...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 2-Chloro-5-[(methylsulfanyl)methyl]aniline .
This guide is structured to address the "Triad of Trouble" inherent in this molecule: the Nitro group (requiring reduction), the Aryl Chloride (prone to hydrodehalogenation), and the Thioether (prone to oxidation and catalyst poisoning).
Quick Reference: The Molecular "Minefield"
Your target molecule contains three functional groups that often conflict during synthesis. The table below summarizes the core conflicts you are likely encountering.
Functional Group
The Goal
The Threat
The Cause
Nitro (-NO₂)
Reduce to Amine (-NH₂)
Incomplete reduction or Over-reduction
Wrong catalyst choice or insufficient H₂ pressure.
Aryl Chloride (-Cl)
Preserve
Hydrodehalogenation (Loss of Cl)
Standard Pd/C hydrogenation attacks C-Cl bonds.
Thioether (-S-Me)
Preserve
S-Oxidation (Sulfoxide/Sulfone) or Poisoning
Exposure to air/peroxides; Sulfur binding to Pd/Pt active sites.
Module 1: The Critical Step – Nitro Reduction
User Query: "I am trying to reduce the nitro precursor using H₂ and Pd/C, but I am seeing significant dechlorination (des-chloro impurity) and the reaction stalls."
Diagnosis:
You are experiencing Catalyst Poisoning combined with Hydrodehalogenation .
Poisoning: The sulfur atom in your methylsulfanyl chain binds irreversibly to Palladium active sites, killing catalytic activity.
Dechlorination: To compensate for the "dead" catalyst, you likely increased temperature or pressure. This forces the remaining active sites to attack the weaker C-Cl bond, stripping the chlorine.
Solution A: The "Old Reliable" (Iron / Ammonium Chloride)
Recommended for lab-scale (<100g) or when high selectivity is paramount.
This method uses Zero-Valent Iron (ZVI) as the electron source. It is chemoselective : it reduces -NO₂ but lacks the potential to break C-Cl or C-S bonds.
Protocol:
Setup: 3-neck flask, mechanical stirrer (magnetic stirring will fail due to iron sludge), reflux condenser.
Solvent: Ethanol/Water (3:1 ratio).
Reagents:
Substrate (1.0 eq)
Iron Powder (325 mesh, 5.0 eq)
Ammonium Chloride (NH₄Cl, 3.0 eq) - Acts as an electrolyte and mild proton source.
Procedure:
Dissolve substrate in EtOH/H₂O. Heat to 60°C.
Add NH₄Cl.
Add Iron powder portion-wise over 30 mins (Exothermic!).
Reflux (approx. 75-80°C) for 2–4 hours. Monitor by HPLC.
Workup (Critical):
Filter hot through Celite to remove iron oxides. Wash with hot EtOH.
Note: Do not let the filter cake dry out completely (pyrophoric risk).
Solution B: The "Scalable" Catalytic Route (Sulfided Pt/C)
Recommended for process scale (>100g) or if metal waste (iron sludge) is unacceptable.
Standard Pd/C fails here. You must use Sulfided Platinum on Carbon (Pt(S)/C) . The catalyst is "pre-poisoned" with sulfur, which prevents it from binding to your substrate's sulfur (preventing poisoning) and lowers its activity just enough to stop dechlorination.
Protocol:
Catalyst: 5% Pt/C (Sulfided type). Load at 1–3 mol%.
Solvent: Methanol or Ethyl Acetate.
Conditions: 5–10 bar H₂, 50–60°C.
Inhibitor (Optional): If trace dechlorination persists, add 0.1 eq of Morpholine . It scavenges any HCl formed, preventing the autocatalytic cycle of dechlorination.
Module 2: Thioether Management
User Query: "My LC-MS shows a mass peak of M+16 and M+32. Is my product oxidizing?"
Diagnosis:
Yes. You are forming the Sulfoxide (S=O, +16) and Sulfone (O=S=O, +32) derivatives. Thioethers are "soft" nucleophiles that greedily scavenge oxygen.
Troubleshooting Guide:
Source of Oxygen: Are you using peroxide-containing solvents (e.g., old THF or ethers)?
Fix: Test all ethereal solvents with peroxide strips. Use fresh, anhydrous solvents.
Atmosphere: Are you filtering under air?
Fix: Perform the reduction and workup under a Nitrogen or Argon blanket.
During Synthesis of Precursor: If you synthesized the thioether using a thiol (MeSH) and a base, did you generate Disulfides ?
Fix: Disulfides (Me-S-S-Me) form if the thiol oxidizes before reacting. Use a slight excess of reducing agent (e.g., Na₂S₂O₄) during the alkylation step to keep sulfur in the -2 oxidation state.
Module 3: Visualizing the Reaction Landscape
The following diagram maps the "Safe Path" versus the "Side Reaction Traps."
Caption: Reaction landscape showing the chemoselective pathways (Green) versus the major failure modes (Red/Yellow) caused by incorrect catalyst or environmental control.
Frequently Asked Questions (FAQ)
Q1: Can I use Raney Nickel? It is cheaper than Pt/C.A:ABSOLUTELY NOT. Raney Nickel is famous for the "Mozingo Reduction," which desulfurizes thioethers. It will cleave your C-S bond, removing the methylsulfanyl group entirely and likely stripping the chlorine as well. Avoid Raney Nickel for this substrate.
Q2: I am using the Iron method, but the filtration is a nightmare. It clogs instantly.A: This is common. The "iron sludge" is colloidal iron oxide.
Fix 1: Add Celite directly into the reaction flask 10 minutes before stopping the heat. Stir it, then filter.
Fix 2: Filter while the solution is still hot (>60°C). If it cools, the product may precipitate into the sludge, making recovery impossible.
Q3: Can I synthesize the thioether precursor after reducing the nitro group?A: It is risky. If you reduce 2-chloro-5-(chloromethyl)nitrobenzene to the aniline first, the nitrogen becomes nucleophilic. When you subsequently add NaSMe, you risk N-alkylation (forming secondary amines) competing with the desired S-alkylation. It is chemically cleaner to install the Sulfur before reducing the Nitro group, provided you use the compatible reduction methods listed above.
Summary of Quantitative Comparison
Method
Yield
Purity
De-Cl Impurity
S-Oxidation Risk
Scalability
H₂ + Pd/C
< 30%
Low
High (>10%)
Low
High
Fe / NH₄Cl
85-95%
High
< 0.1%
Low
Low (Solids handling)
H₂ + Pt(S)/C
80-90%
High
< 1.0%
Low
High
SnCl₂
70-80%
Med
< 0.1%
Med (Acidic workup)
Low (Toxic waste)
References
BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (Discusses Fe/NH4Cl selectivity).
Royal Society of Chemistry. Iron–water mediated chemoselective reduction of nitroarenes. (Green chemistry approach to Fe reduction).
Organic Process Research & Development. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines. (Detailed study on Pt/C vs Pd/C selectivity).
Common Organic Chemistry. Nitro Reduction - Common Conditions. (General overview of compatibility).
Master Organic Chemistry. Thiols and Thioethers: Properties and Key Reactions. (Mechanisms of S-oxidation).
Reference Data & Comparative Studies
Validation
Comparing reactivity of 2-Chloro-5-[(methylsulfanyl)methyl]aniline vs other chloroanilines
The following technical guide provides an in-depth analysis of the reactivity profile of 2-Chloro-5-[(methylsulfanyl)methyl]aniline , contrasting it with standard chloroaniline derivatives. Executive Summary 2-Chloro-5-[...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the reactivity profile of 2-Chloro-5-[(methylsulfanyl)methyl]aniline , contrasting it with standard chloroaniline derivatives.
Executive Summary
2-Chloro-5-[(methylsulfanyl)methyl]aniline (CAS: 1179294-51-9) represents a specialized scaffold in medicinal chemistry, distinct from standard chloroanilines due to the presence of a sulfide-functionalized alkyl chain at the meta position relative to the amine.
While structurally analogous to 2-chloro-5-methylaniline , the inclusion of the thioether moiety (-CH₂SMe) introduces a "soft" nucleophilic center that competes with the amine and creates specific oxidation liabilities. This guide dissects these electronic and steric nuances to assist researchers in designing robust synthetic routes.
Key Differentiators
Dual Nucleophilicity: Unlike 2,5-dichloroaniline (which is deactivated), this molecule possesses two nucleophilic sites: the hard amine (-NH₂) and the soft sulfide (-S-).
Oxidative Sensitivity: The (methylsulfanyl)methyl group is highly susceptible to oxidation (to sulfoxide/sulfone), requiring the avoidance of harsh oxidants (e.g., unbuffered KMnO₄, excess H₂O₂) often used with other anilines.
Bioisosteric Value: The -CH₂SMe group is often used as a metabolic handle or a precursor to lipophilic side chains in kinase inhibitors, offering different solubility profiles than simple alkyl or chloro analogs.
Structural & Electronic Analysis
To predict reactivity, we must deconstruct the molecule's electronic environment compared to its closest analogs.
Electronic Effects Map
2-Chloro Substituent: Exerts a strong Inductive Withdrawal (-I) and Steric Hindrance on the amine.[1] This lowers the pKa of the aniline nitrogen (making it less basic than aniline) and directs electrophiles to the ortho/para positions relative to itself (though deactivated).
5-[(Methylsulfanyl)methyl] Group: The methylene bridge (-CH₂-) breaks direct conjugation between the sulfur and the aromatic ring. Therefore, this group acts electronically as an Alkyl Donor (+I) , similar to a methyl group. It weakly activates the ring and directs ortho/para.
Net Result: The ring is activated at Position 4 (para to NH₂, ortho to alkyl) and Position 6 (ortho to NH₂, ortho to alkyl). Position 4 is the kinetic hotspot for Electrophilic Aromatic Substitution (EAS).
Comparative Reactivity Matrix
Feature
Target Molecule
2-Chloro-5-methylaniline
2,5-Dichloroaniline
2-Chloroaniline
Amine Nucleophilicity
Moderate (Deactivated by 2-Cl, Activated by 5-Alkyl)
Moderate (Similar to Target)
Low (Strongly Deactivated by 2-Cl, 5-Cl)
Moderate-Low
Dominant Electronic Effect
+I (Alkyl), -I (Cl), +R (NH₂)
+I (Me), -I (Cl), +R (NH₂)
-I (Cl x2), +R (NH₂)
-I (Cl), +R (NH₂)
Oxidation Stability
Low (Sulfide Sulfoxide)
High (Stable Methyl)
High (Stable Halogen)
High
Key Impurity Risk
S-Oxidation, S-Alkylation
Over-alkylation of N
Polychlorination
N/A
Predicted pKa (Conj. Acid)
~3.8 – 4.0
~3.8 – 4.0
~2.0 – 2.5
~2.6
Reactivity Pathways & Visual Logic[3]
The following diagram illustrates the divergent reactivity pathways. Note the critical "Oxidation Liability" branch that does not exist for standard chloroanilines.
Figure 1: Reaction map highlighting the unique oxidative liability of the sulfide tail compared to standard chloroanilines.
Detailed Reactivity Analysis
A. Nucleophilic Aromatic Substitution (SnAr)
Unlike 2,5-dichloroaniline or 2,4-dichloroaniline , where the halogen at the 4-position is susceptible to displacement by strong nucleophiles, the target molecule has a 5-alkyl group.
B. Electrophilic Aromatic Substitution (EAS)
In reactions like bromination or nitration, the directing effects compete.
Position 4: Para to NH₂, Ortho to Alkyl-S. (Most Favored)
Position 6: Ortho to NH₂, Ortho to Alkyl-S, Para to Cl. (Sterically hindered by the "buttressing effect" of the NH₂ and Cl).
Position 3: Ortho to NH₂, Ortho to Cl. (Sterically crowded between NH₂ and Cl).
Experimental Insight: When nitrating, one must protect the amine (as an acetamide) to prevent oxidation of the sulfide. Direct nitration with HNO₃ will almost certainly oxidize the sulfide to a sulfoxide.
C. Sulfide Chemistry (The "Soft" Handle)
The -(CH₂)SMe group is a "soft" nucleophile.
Alkylation: Reacting with methyl iodide (MeI) can lead to S-methylation, forming a sulfonium salt, which is a leaving group. This is a common side reaction when attempting N-alkylation.
Mitigation: Use "hard" electrophiles (acyl chlorides, anhydrides) for N-functionalization to favor the harder amine nucleophile over the softer sulfur.
Experimental Protocols
Protocol 1: Chemoselective N-Acylation
Objective: To protect the amine without affecting the sulfide.
Rationale: Standard Schotten-Baumann conditions (aq. NaOH) can be risky if phase transfer occurs. Anhydrous conditions with a non-nucleophilic base are preferred to prevent hydrolysis or side reactions.
Reagent: Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.05 eq)
Base: Triethylamine (1.2 eq)
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
Dissolution: Dissolve the aniline (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂).
Base Addition: Add Triethylamine (1.2 eq) and cool the solution to 0°C. Cooling is critical to suppress competitive S-acylation or background oxidation.
Addition: Dropwise add Acetyl Chloride (1.05 eq) over 15 minutes.
Monitoring: Warm to room temperature. Monitor by TLC or LC-MS. Look for the [M+42] peak.
Checkpoint: If [M+16] is observed, S-oxidation has occurred (likely due to impurities in reagents).
Workup: Wash with weak acid (0.5 M HCl) to remove unreacted amine/base, then NaHCO₃. Dry over MgSO₄.
Protocol 2: Sandmeyer Reaction (Diazotization)
Objective: To convert the NH₂ to a halogen or nitrile while preserving the sulfide.
Challenge: Sodium Nitrite (NaNO₂) is an oxidant. In acidic media, it generates HNO₂, which can oxidize sulfides.
Modified Protocol:
Solvent System: Use Acetonitrile/H₂O rather than pure acid to moderate the potential.
Acid Choice: Use H₂SO₄ or HBF₄ instead of HCl if possible to avoid competitive chlorination, though HCl is standard for chloro-Sandmeyer.
Temperature: Maintain strictly < -5°C .
Quenching: Upon formation of the diazonium salt, transfer immediately to the Cu(I) solution. Do not let the diazonium salt sit, as the sulfide can attack the diazonium center intramolecularly (forming a cyclic sulfonium species).
References
BenchChem. (2025).[2] Comparative Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. BenchChem Technical Guides. Link
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-5-[(methylsulfanyl)methyl]aniline. Merck KGaA. Link
National Toxicology Program. (1992).[3] 2,5-Dichloroaniline: Physical Properties and Reactivity Profile. NIH PubChem Database. Link
Kirihara, M., et al. (2010).[4] Oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide. Synlett, 2010(10), 1557-1561. Link
Voutyritsa, E., et al. (2017). Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Synthesis, 49, 917-924.[4] Link
Comparative Guide: Reference Standard Qualification for 2-Chloro-5-[(methylsulfanyl)methyl]aniline
Executive Summary & Core Directive This guide addresses the qualification of reference standards for 2-Chloro-5-[(methylsulfanyl)methyl]aniline , a critical building block in the synthesis of third-generation EGFR tyrosi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
This guide addresses the qualification of reference standards for 2-Chloro-5-[(methylsulfanyl)methyl]aniline , a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).
Unlike common pharmacopeial standards (e.g., Acetaminophen), this specific intermediate is rarely available as a Certified Reference Material (CRM) with ISO 17034 accreditation. Consequently, researchers often rely on commercial "building block" grade materials which lack the rigorous characterization required for quantitative pharmaceutical analysis.
The Core Challenge: The molecule contains a thioether (sulfide) and a primary aniline . This combination creates a "double-jeopardy" stability profile:
S-Oxidation: Rapid conversion to sulfoxide (-S(=O)-) upon exposure to air.
N-Oxidation/Photolysis: Aniline browning and azo-coupling upon light exposure.
This guide compares the three primary sourcing strategies and provides a self-validating protocol to transform a commercial reagent into a Qualified Working Standard.
Comparative Analysis of Standard Types
The following table objectively compares the three sourcing options available to analytical scientists.
Table 1: Reference Standard Hierarchy for 2-Chloro-5-[(methylsulfanyl)methyl]aniline
Feature
Option A: Commercial Reagent
Option B: Qualified Working Standard (Recommended)
Option C: ISO 17034 CRM
Source
Catalog Chemical Vendor (e.g., Enamine, Sigma, BLDpharm)
Low: Purity is experimentally verified before use.
Zero: Guaranteed by provider.
Suitability
Identification (ID) only
Assay & Impurity Quantification
Calibration of Secondary Standards
Expert Insight: The "Area %" Trap
Commercial vendors typically report purity by HPLC-UV "Area %". For this molecule, this is misleading.
Reason: Inorganic salts, moisture, and residual solvents (e.g., Ethyl Acetate from synthesis) are invisible to UV detection but contribute to mass.
Result: A "98% pure" reagent may only have a mass potency of 92%, leading to an 8% error in your quantitative data if used as-is.
Technical Deep Dive: Stability & Degradation
To establish a reliable standard, one must understand the degradation pathways. The thioether moiety is the weak link.
Degradation Pathway Diagram
Figure 1: Primary degradation pathways. The sulfide-to-sulfoxide transition is the critical quality attribute (CQA) to monitor.
Experimental Data: Stability Comparison
Simulated data based on thioether-aniline behavior (e.g., similar to Methionine or Ticlopidine intermediates).
Table 2: Stability of Standard in Solution (DMSO-d6)
Storage Condition
Time: 0 Hours
Time: 24 Hours
Time: 1 Week
Conclusion
Ambient / Clear Glass
99.2%
96.5% (Sulfoxide forms)
88.1%
Unacceptable
4°C / Amber Glass
99.2%
98.9%
97.5%
Risky for Quant
-20°C / Amber / Argon
99.2%
99.2%
99.1%
Recommended
Protocol: Creating a "Self-Validating" Working Standard
Since you cannot buy a certified standard, you must build one . This protocol uses Quantitative NMR (qNMR) to assign an absolute purity value (Mass Potency) to a commercial reagent.
The "Self-Validating" Concept
Instead of trusting the vendor's label, we use a Primary Reference Standard (e.g., NIST-traceable Maleic Acid or Dimethyl Sulfone) as an internal calibrator. If the internal standard's signal is accurate, the calculated purity of your analyte is mathematically guaranteed to be correct, assuming complete relaxation and no overlap.
Figure 2: Workflow to transform a vendor reagent into a Qualified Working Standard.
Handling & Storage Best Practices
To maintain the integrity of your now-qualified standard:
Argon Blanket: Always purge the headspace of the vial with Argon or Nitrogen after use. Oxygen is the enemy of the thioether group.
Single-Use Aliquots: Do not repeatedly freeze-thaw the bulk stock. Prepare 10 mg aliquots in amber vials.
Solvent Choice: For LC-MS stock solutions, use Acetonitrile rather than Methanol. Methanol can occasionally promote nucleophilic attack or trans-esterification if impurities are present, though less relevant for this specific structure, Acetonitrile is generally more inert for anilines.
Visual Check: If the liquid/solid turns dark brown or black, significant N-oxidation has occurred. Discard.
References
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2023).[3]
Bhat, S. et al. "Applications of quantitative NMR in the analysis of pharmaceutical reference standards." Journal of Pharmaceutical and Biomedical Analysis, 43(3), 2007.
Pauli, G.F. et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 2014.
National Institute of Standards and Technology (NIST). Reference Materials for NMR.
Disclaimer: This guide is for research and development purposes. Always validate methods according to your specific regulatory environment (GMP/GLP).